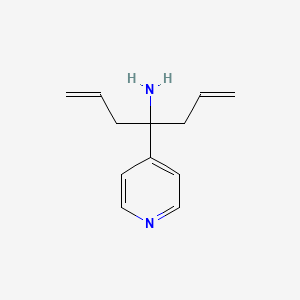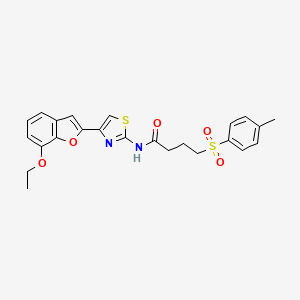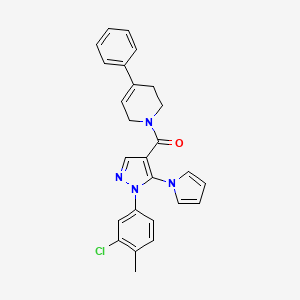![molecular formula C18H17N3O4 B2485662 N-(2,4-diméthoxyphényl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-03-8](/img/structure/B2485662.png)
N-(2,4-diméthoxyphényl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves several key steps, including the methylation of the pyridine moiety and the condensation reactions of specific precursors. For example, Ukrainets et al. (2015) describe the chemical modification of the pyridine moiety in a related molecule, highlighting the importance of position and substitution patterns for optimizing biological properties (Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015). Shaabani et al. (2009) discuss a one-pot, four-component synthesis method for creating disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives, showcasing an efficient approach to synthesizing complex molecules (Shaabani, Mozhdeh Seyyedhamzeh, Ali Maleki, Fahimeh Rezazadeh, Maryam Behnam, 2009).
Molecular Structure Analysis
The molecular structure of compounds within this class, including N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. Guillon et al. (2013) provide a detailed crystal structure analysis of a related molecule, emphasizing the importance of understanding the spatial arrangement for the biological activity of these compounds (J. Guillon, M. Marchivie, Yvonnick Loidreau, N. Pinaud, T. Besson, 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide includes various transformations such as methylation, cyclization, and condensation reactions. The compound's reactivity is crucial for synthesizing derivatives with enhanced properties or for specific applications. Yavari et al. (2002) study the reactions involving pyrido[1,2,3-cd]perimidine derivatives, indicating the compound's versatility in chemical reactions (I. Yavari, M. Adib, Fatemeh Jahani-Moghaddam, H. Bijanzadeh, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and can affect the compound's application and handling. For instance, the synthesis and crystal structure of a related compound by Ji (2006) highlight the importance of crystallography in determining the solid-state properties of these molecules (S. Ji, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide. Understanding these properties is crucial for designing molecules with desired biological or physical effects. Research by Akbari et al. (2008) on the synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents illustrates the exploration of chemical properties for targeted applications (J. Akbari, P. K. Kachhadia, S. Tala, A. Bapodra, M. F. Dhaduk, H. Joshi, K. Mehta, S. Pathak, 2008).
Applications De Recherche Scientifique
- Composé A et ses dérivés ont été synthétisés et évalués pour leurs propriétés antibactériennes. Plus précisément, 18 dérivés de la dithiolopyrrolone N-2,4-diméthoxyphényl ont été développés sur la base de l'échafaudage de la dithiolopyrrolone. Certains de ces composés présentent une activité antimicrobienne puissante contre les bactéries Gram-positives, notamment Staphylococcus aureus et Streptococcus pneumoniae. Notamment, le composé 7b a démontré une activité antibactérienne prometteuse contre des isolats cliniques de bactéries résistantes aux antibiotiques, telles que SARM, VRSA, RRSA et MPRSP .
- Composé A peut servir d'inhibiteur du NF-κB, ce qui est pertinent dans la recherche sur les médicaments anticancéreux. NF-κB joue un rôle crucial dans la régulation de l'inflammation et de la survie cellulaire. L'inhibition de l'activation du NF-κB peut avoir des implications thérapeutiques dans le traitement du cancer .
- Les dérivés du Composé A peuvent agir comme des modulateurs nucléaires des rétinoïdes. Ces agents sont essentiels pour le traitement des maladies métaboliques et immunologiques. Les rétinoïdes jouent un rôle dans la différenciation cellulaire, la réponse immunitaire et l'homéostasie tissulaire .
- Les médiateurs inflammatoires induits par le lipopolysaccharide (LPS) dérivés du Composé A pourraient potentiellement avoir un impact sur divers troubles cérébraux. La neuroinflammation impliquant l'activation microgliale contribue à la pathogenèse de maladies comme la maladie d'Alzheimer et d'autres troubles neurodégénératifs .
- Piritrexim, un composé structurellement apparenté au Composé A, inhibe la DHFR. La DHFR est une enzyme impliquée dans le métabolisme du folate et est une cible pour les médicaments antitumorauxPiritrexim a montré des effets antitumoraux chez des modèles animaux .
- Les dérivés du Composé A ont été explorés pour l'amélioration du goût. Par exemple, la N'-[(2,4-diméthoxyphényl)méthyl]-N-(2-pyridin-2-yl)acétohydrazide (DE) améliore significativement les goûts kokumi, umami et salé. Cela suggère que le DE pourrait être un exhausteur de goût prometteur .
Activité antibactérienne
Inhibition du NF-κB
Modulation nucléaire des rétinoïdes
Neuroinflammation et troubles cérébraux
Inhibition de la dihydrofolate réductase (DHFR)
Amélioration du goût
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as pyrimidine carboxamide derivatives, have been shown to exhibit fungicidal activities against various fungi .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their fungicidal activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown potential fungicidal activities against various fungi .
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-14-6-5-12(24-2)8-15(14)25-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINALPSZXKIMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2485582.png)


![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)


![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)
![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)
![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)